molecular formula C15H19NO3 B1451628 3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline CAS No. 1040691-80-2

3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline

Cat. No. B1451628
M. Wt: 261.32 g/mol
InChI Key: JUDSDCJFDIBSMH-UHFFFAOYSA-N
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Description

The compound “3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline” appears to be an organic compound containing an aniline group (a benzene ring attached to an amine group), a furylmethyl group (a furan ring attached to a methyl group), and an ethoxyethoxy group (two ether groups linked to an ethyl group). These functional groups could potentially give the compound interesting chemical properties.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through reactions involving aniline, furfural (which could provide the furylmethyl group), and an appropriate ethoxyethoxy compound.



Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings (from the aniline and furylmethyl groups) and the flexible ethoxyethoxy chain. The exact structure would depend on the positions of these groups relative to each other.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the aniline group could potentially undergo reactions typical of amines and aromatic compounds, the furylmethyl group could participate in reactions involving furan rings, and the ethoxyethoxy group could potentially undergo reactions typical of ethers.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of an aniline group could potentially make the compound somewhat basic, and the presence of multiple ether groups could give the compound relatively high solubility in organic solvents.


Scientific Research Applications

Antioxidant Activity and Metal Complexes

  • Antioxidant Activities in Metal Complexes : Some derivatives of anilines, like bis(N-ethylbenzimidazol-2-ylmethyl)aniline, have been used to synthesize transition metal complexes. These complexes exhibited significant antioxidant activities, potentially more potent than standard antioxidants like vitamin C (Wu et al., 2015).

DNA-Binding Studies

  • DNA-Binding Properties : Aniline derivatives have been studied for their DNA-binding properties. These properties are crucial in understanding the interaction between these compounds and biological systems, impacting areas like drug design and molecular biology (Wu et al., 2014).

Reactions and Synthesis Applications

  • Chemical Reactions and Synthesis : Aniline derivatives undergo various chemical reactions, like deoxygenation and displacement, which are foundational in organic synthesis (Ahmad et al., 1965).
  • Polymerization Catalysts : Certain aniline derivatives are used in synthesizing chelate-type titanium(IV) salicylideneaniline complexes, which serve as catalysts in olefin polymerization (Gagieva et al., 2006).

Corrosion Inhibition

  • Corrosion Inhibition : Aniline derivatives have shown efficacy as corrosion inhibitors, particularly in acidic environments. This application is critical in industrial processes and materials science (Dagdag et al., 2019).

Analytical Chemistry

  • Hydrogen Peroxide Determination : Derivatives of aniline have been synthesized and utilized as hydrogen donors in the photometric determination of hydrogen peroxide, an important application in analytical chemistry (Tamaoku et al., 1982).

Spectroscopy and Theoretical Studies

  • Spectroscopic and Theoretical Studies : The study of substituted N-phenoxyethylanilines has provided insights into the vibrational, geometrical, and electronic properties of these compounds, facilitating the understanding of their chemical behavior (Finazzi et al., 2003).

Electron Impact Mass Spectrometry

  • Mass Spectrometry Studies : Anilines have been analyzed using electron ionization mass spectrometry to understand their fragmentation patterns, which is essential in the field of mass spectrometry and analytical chemistry (Solano et al., 2006).

Synthesis of Novel Compounds

  • Synthesis of Novel Compounds : Anilines are used in synthesizing novel compounds like quinoxalines, which have been evaluated for antimicrobial activity, indicating their potential in medicinal chemistry and pharmacology (Refaat et al., 2004).

Safety And Hazards

Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, many aniline derivatives are toxic, and furan rings can be reactive, so appropriate safety precautions should be taken when handling this compound.


Future Directions

Future research on this compound could involve determining its exact structure and properties, synthesizing it in the lab, and studying its reactivity and potential uses. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical biology, depending on its properties.


properties

IUPAC Name

3-(2-ethoxyethoxy)-N-(furan-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-17-9-10-19-14-6-3-5-13(11-14)16-12-15-7-4-8-18-15/h3-8,11,16H,2,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDSDCJFDIBSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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